molecular formula C10H9N3O2 B8518616 4-Methylamino-3-nitroquinoline CAS No. 99009-86-6

4-Methylamino-3-nitroquinoline

Cat. No.: B8518616
CAS No.: 99009-86-6
M. Wt: 203.20 g/mol
InChI Key: HAAYRLITTXBZOP-UHFFFAOYSA-N
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Description

4-Methylamino-3-nitroquinoline is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

99009-86-6

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-methyl-3-nitroquinolin-4-amine

InChI

InChI=1S/C10H9N3O2/c1-11-10-7-4-2-3-5-8(7)12-6-9(10)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

HAAYRLITTXBZOP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5.7 g (0.30 mole) of 4-hydroxy-3-nitroquinoline in 50 ml of N,N-dimethylformamide was added 9.3 g (0.60 mole) of phosphorus oxychloride. The solution was heated on a steam bath for 5 minutes, then poured with stirring into 200 ml of 40% aqueous methylamine. The mixture was heated on a steam bath for fifteen minutes, then diluted with 200 ml of water. The solid was separated by filtration, then dissolved in dilute hydrochloric acid. The solution was filtered and the filtrate was basified with ammonium hydroxide. The solid precipitate was separated by filtration, washed with water and dried to provide Yellow solid 4-methylamino-3-nitroquinoline, m.p. 167°-171° C.
Quantity
5.7 g
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reactant
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9.3 g
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reactant
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50 mL
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solvent
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200 mL
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reactant
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred solution of 40% aqueous methylamine was added, in small portions, 30.0 g (0.144 mole) of 4-chloro-3-nitroquinoline. The reaction mixture was then heated at its reflux temperature for about 0.75 hour. After cooling, the mixture was poured in 300 ml of water. The solid was separated by filtration, and was then suspended in 300 ml of water. Acidification with 6N hydrochloric acid to pH 3 to 4 effected dissolution of most of the solid. Filtration was followed by basification of the filtrate with concentrated ammonium hydroxide to pH 8 to 10 to provide a yellow precipitate. The solid was separated by filtration, washed with water, and recrystallized from ethanol to provide yellow 4-methylamino-3-nitroquinoline, m.p. 168°-170° C. Analysis: Calculated for C10H9N3O2 %C, 59.1; %H, 4.5; %N, 20.7; Found: %C, 59.0; %H, 4.2; %N, 20.8.
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0 (± 1) mol
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reactant
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30 g
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reactant
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Quantity
300 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a suspension of 2.0 g of 4-chloro-3-nitroquinoline in 20 ml of dry ethanol is added 15 ml of 30% methylamine in ethanol. The mixture is stirred at room temperature for 30 minutes and concentrated in vacuo. The residue is triturated with excess water. The resulting crystals are collected by filtration and washed repeatedly with water. The crystals are dried over phosphorus pentoxide in vacuo to afford 1.82 g (93%) of 4-methylamino-3-nitroquinoline.
Quantity
2 g
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reactant
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20 mL
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solvent
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15 mL
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reactant
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0 (± 1) mol
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